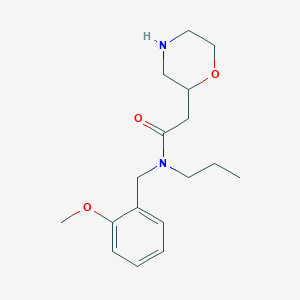
N~1~-(2-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(2-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CFM-2, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CFM-2 is a small molecule inhibitor that has been shown to selectively target a specific group of enzymes known as cysteine proteases. These enzymes play a crucial role in various physiological processes, including inflammation, apoptosis, and autophagy.
Mécanisme D'action
CFM-2 selectively inhibits the activity of cysteine proteases by binding to the active site of the enzyme. The binding of CFM-2 to the enzyme results in the formation of a covalent bond, which irreversibly inhibits the enzyme's activity. CFM-2 has been shown to selectively target a specific group of cysteine proteases, making it a promising candidate for the development of selective therapeutics.
Biochemical and Physiological Effects:
CFM-2 has been shown to inhibit the activity of cysteine proteases, which play a crucial role in various physiological processes, including inflammation, apoptosis, and autophagy. CFM-2 has been shown to selectively target a specific group of cysteine proteases, making it a promising candidate for the development of selective therapeutics. CFM-2 has been shown to have a low toxicity profile, making it a promising candidate for the development of novel therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for lab experiments, including its selective inhibition of cysteine proteases and its low toxicity profile. However, CFM-2 has several limitations, including its complex synthesis process and its limited solubility in aqueous solutions. These limitations make it challenging to conduct experiments with CFM-2, and researchers need to consider these factors when designing experiments.
Orientations Futures
For research on CFM-2 include the development of more efficient synthesis methods, the identification of novel cysteine protease targets, and the development of selective therapeutics for specific diseases. CFM-2 has significant potential for the development of novel therapeutics, and further research is needed to fully understand its potential applications.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. CFM-2 has been shown to inhibit the activity of cysteine proteases, which are involved in the progression of various diseases. CFM-2 has been shown to selectively target these enzymes, making it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-16-10-4-6-12-18(16)23-20(25)14-24(19-13-7-5-11-17(19)22)28(26,27)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZJHLPUSNXDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide](/img/structure/B3917665.png)
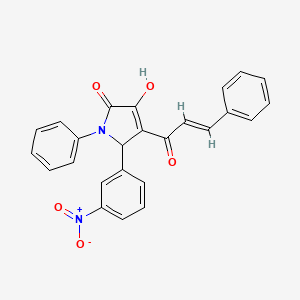
![4-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-3,5-dimethylisoxazole](/img/structure/B3917686.png)
![4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917689.png)
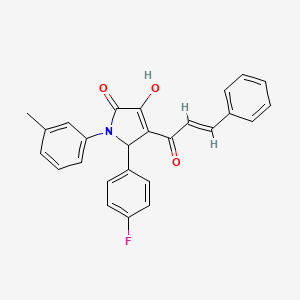
![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3917697.png)
![N'-[(4-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3917705.png)
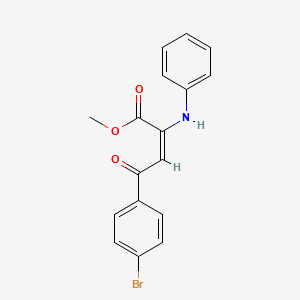
![N-isopropyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3917719.png)
![4-cinnamoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917728.png)
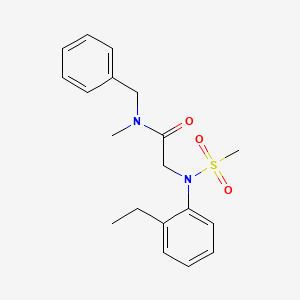
![ethyl 5-(4-fluorophenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917744.png)
![1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917759.png)
